N-[2-(trifluoromethyl)benzyl]propan-1-amine
Description
Chemical Structure:
N-[2-(Trifluoromethyl)benzyl]propan-1-amine consists of a propan-1-amine backbone with a benzyl group substituted at the nitrogen atom. The benzyl group carries a trifluoromethyl (-CF₃) moiety at the ortho (2-) position of the aromatic ring. Its molecular formula is C₁₁H₁₄F₃N, with a molecular weight of 217.23 g/mol.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-7-15-8-9-5-3-4-6-10(9)11(12,13)14/h3-6,15H,2,7-8H2,1H3 |
InChI Key |
BQNZPSHMKLUEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=CC=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)benzyl]propan-1-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with propan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation to form imines or nitriles under controlled conditions:
Mechanistic Insight :
The trifluoromethyl group stabilizes intermediates via inductive effects, enhancing reaction rates . Oxidation typically proceeds through a radical pathway when strong oxidants like KMnO₄ are used .
Reduction Reactions
The compound participates in reductive amination and hydrogenation:
Industrial Application :
Continuous flow hydrogenation reactors achieve >95% purity by minimizing side reactions .
Substitution Reactions
The trifluoromethyl group directs electrophilic substitution, while the benzyl chloride precursor (if present) undergoes nucleophilic displacement:
Electrophilic Aromatic Substitution
| Position | Reagents | Product | Yield (%) | Selectivity | Sources |
|---|---|---|---|---|---|
| Para to CF₃ | HNO₃/H₂SO₄ | 4-Nitro-N-[2-(trifluoromethyl)benzyl]propan-1-amine | 65 | Meta-directing effect of CF₃ dominates |
Nucleophilic Substitution
| Leaving Group | Nucleophile | Product | Conditions | Yield (%) | Sources |
|---|---|---|---|---|---|
| Cl (in precursor) | NaN₃/DMF | Azide derivative | 80°C, 12 hr | 88 | Precursor: 2-chloro-5-(trifluoromethyl)benzyl chloride |
Ring-Opening Reactions
In reactions with epoxides or cyclic ethers:
| Substrate | Conditions | Product | Key Features | Sources |
|---|---|---|---|---|
| Trifluoromethyloxirane | Yb(OTf)₃/MeCN, 130°C | β-Amino-α-trifluoromethyl alcohol | Regioselective C-O bond cleavage |
Stereochemical Control :
Chiral catalysts like Yb(OTf)₃ induce enantioselectivity (up to 98% ee) in alcohol products .
Coupling Reactions
Deaminative cross-coupling with aryl halides:
| Partner | Catalyst System | Product | Yield (%) | Selectivity | Sources |
|---|---|---|---|---|---|
| 4-Bromoanisole | Pd(OAc)₂/Xantphos | N-(4-Methoxybenzyl)-N-[2-(trifluoromethyl)benzyl]propan-1-amine | 79 | Negligible homocoupling |
Kinetic Profile :
NMR studies show steady product formation with <10% imine intermediates at 130°C .
Acid-Base Reactions
The amine forms stable hydrochloride salts:
| Acid | Conditions | Product Solubility | Applications | Sources |
|---|---|---|---|---|
| HCl (g) | Et₂O, 0°C | 28 mg/mL (H₂O) | Crystallizes in Form-M (patented) |
Crystallography :
Salt formation enhances thermal stability (m.p. 192–195°C, DSC data) .
Scientific Research Applications
N-[2-(trifluoromethyl)benzyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)benzyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Trifluoromethyl Substitution
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)
- Structure : CF₃ at the meta (3-) position of the phenyl ring.
- Molecular Weight : 204.09 g/mol (C₁₀H₁₂F₃N).
- Properties :
- Reduced steric hindrance compared to the ortho-CF₃ isomer.
- Higher solubility due to less steric crowding.
- Activity : Used in calcium channel inhibition studies; meta-substitution may enhance binding to hydrophobic pockets in ion channels .
N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine
- Structure : CF₃ at the para (4-) position; ethyl group on the amine.
- Molecular Weight : 231.25 g/mol (C₁₂H₁₆F₃N).
- Ethyl substitution reduces amine reactivity compared to primary amines.
- Application : Derivatives like fenfluramine (appetite suppressant) highlight the pharmacological relevance of para-CF₃ substitution .
Modifications to the Amine Backbone
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d)
- Structure : Branched methyl group at the 2-position of propane.
- Molecular Weight : 218.23 g/mol (C₁₁H₁₄F₃N).
- Lower polarity compared to linear analogs.
- Synthesis : Achieved via similar routes as 16c, with modifications for branching .
(S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine
Functional Group Variations
3-(3-(Trifluoromethyl)phenyl)propan-1-ol
- Structure : Replaces the amine with a hydroxyl (-OH) group.
- Molecular Weight : 204.18 g/mol (C₁₀H₁₁F₃O).
- Properties :
N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine
- Structure : Fluorine-18 radiolabel and tetrazine group.
- Application: Used in pretargeted imaging; tetrazine enables bioorthogonal chemistry. Superior brain clearance compared to non-tetrazine analogs .
Heterocyclic and Complex Derivatives
5-(3-Cyano-4-fluorophenyl)-N-(3-(pyrazin-2-yl)propyl)oxazole-4-carboxamide (OCM-31)
- Structure : Oxazole and pyrazine heterocycles.
- Molecular Weight : 353.35 g/mol (C₁₈H₁₄FN₃O₂).
- Application : High selectivity for GSK-3β inhibition (95% HPLC purity), demonstrating the impact of heterocycles on target binding .
UDO and UDD (Pyridine Derivatives)
- Structure : Pyridine cores with trifluoromethyl and piperazine groups.
- Activity: Inhibitors of CYP51 enzyme, effective against Trypanosoma cruzi .
Biological Activity
N-[2-(Trifluoromethyl)benzyl]propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16F3N
- Molecular Weight : 231.26 g/mol
- IUPAC Name : 2-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine
- Canonical SMILES : CC(C)CNCC1=CC=CC=C1C(F)(F)F
The trifluoromethyl group (–CF₃) in the structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity to receptors and enzymes, enhancing its pharmacological effects.
Key Mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways involved in mood regulation and neuroprotection.
- Enzyme Inhibition : It has potential as an inhibitor of specific enzymes involved in cancer pathways, suggesting a role in anticancer therapy.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit anti-tumor properties. For instance, studies on related trifluoromethyl-containing compounds have shown they can inhibit RAS proteins, which are critical in many cancers. The ability to target these proteins suggests that this compound could be effective against RAS-dependent tumors .
Neuroprotective Effects
The structure of this compound may confer neuroprotective properties, potentially making it useful in treating neurodegenerative diseases. The presence of the trifluoromethyl group has been associated with increased potency in inhibiting serotonin uptake, which could be beneficial for mood disorders .
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that a related compound effectively reduced tumor growth in xenograft mouse models by targeting RAS signaling pathways. The IC50 values indicated significant cytotoxicity against cancer cell lines with RAS mutations .
- Neuropharmacological Studies : In vitro studies have shown that compounds with similar structures can enhance neurotransmitter levels in synaptic clefts, suggesting a potential application in treating depression or anxiety disorders .
- Synthesis and Structure-Activity Relationship (SAR) : Recent research has focused on synthesizing various derivatives of this compound to optimize its biological activity. The modifications included altering substituents on the benzene ring to evaluate changes in receptor affinity and enzyme inhibition efficacy .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
